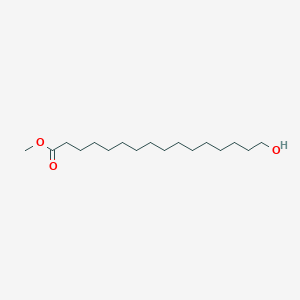
Methyl 16-hydroxyhexadecanoate
Vue d'ensemble
Description
Methyl 16-hydroxyhexadecanoate is a chemical compound with the molecular formula C17H34O3 . It has an average mass of 286.450 Da and a monoisotopic mass of 286.250793 Da . It is also known by other names such as Hexadecanoic acid, 16-hydroxy-, methyl ester .
Synthesis Analysis
Methyl 16-hydroxyhexadecanoate is a metabolite of the saturated fatty acid palmitic acid (16:0) that has been hydroxylated on its terminal (ω) carbon . It is produced by ω- hydroxylation of palmitic acid by cytochrome P450 in both plants and animals . In a study, it was used in the synthesis of dihydroxypalmitic acids .Molecular Structure Analysis
The molecular structure of Methyl 16-hydroxyhexadecanoate consists of 17 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
Methyl 16-hydroxyhexadecanoate has a molecular weight of 286.450 Da . It is a white to yellow solid .Applications De Recherche Scientifique
Interfacial Behavior and Monolayer Studies Methyl 16-hydroxyhexadecanoate has been studied for its behavior at the air/water interface, particularly in comparison to parent acids. This research sheds light on how simple molecules with different hydrophilic groups behave in such interfaces. Anomalous surface pressure and surface potential behavior observed in these studies suggest the molecule's inversion at the interface, where the hydroxyl group acts as the primary group in the methyl ester form (Kellner & Cadenhead, 1979).
Synthesis and Derivatization Research has been conducted on the general synthesis of saturated and unsaturated fatty acids, specifically involving methyl 16-hydroxyhexadecanoate. This includes the development of methods to synthesize various deuterated forms of this compound, which has implications for studying the structural and functional aspects of fatty acids in different contexts (Tulloch & Bergter, 1981).
Lipase-Catalyzed Intramolecular Lactonization The enzymatic intramolecular lactonization of 16-hydroxyhexadecanoic acid, a related compound, has been studied to understand the factors affecting this process. This research is significant for understanding the enzymatic reactions and potential applications in biochemical and pharmaceutical industries (Robinson et al., 1994).
Development of Renewable Polyesters and Polyamides Methyl 16-hydroxyhexadecanoate has been used as a starting material for the synthesis of long-chain polyesters and polyamides. This application is crucial for developing renewable and sustainable materials in polymer science (Kolb et al., 2014).
Cutinase and Lipase Studies Investigations into the behavior of cutinases and lipases using oligomers of 16-hydroxyhexadecanoic acid have been conducted. This research is valuable for understanding the enzymatic breakdown of plant cutin and has potential applications in agricultural and environmental science (Osman et al., 1993).
Safety and Hazards
Methyl 16-hydroxyhexadecanoate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used and exposure should be avoided . In case of contact with skin or eyes, the affected area should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
methyl 16-hydroxyhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMRIXFFOGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393043 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 16-hydroxyhexadecanoate | |
CAS RN |
36575-67-4 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

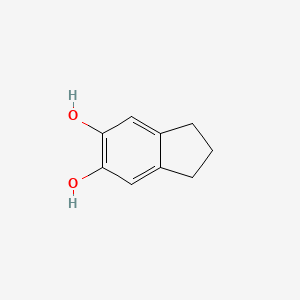


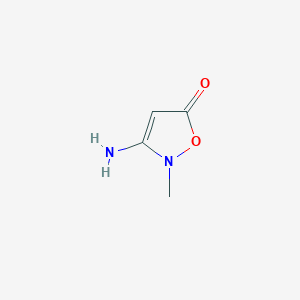

![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)


![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)
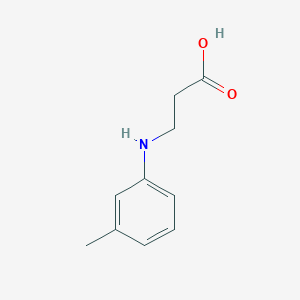
![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)
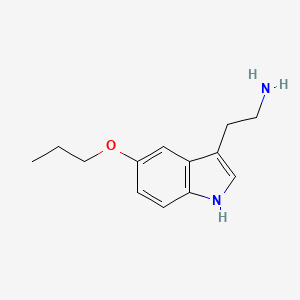

![Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide](/img/structure/B3051798.png)